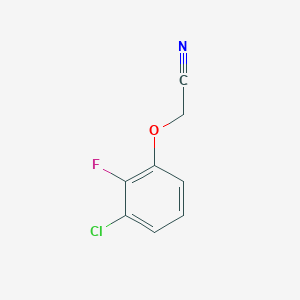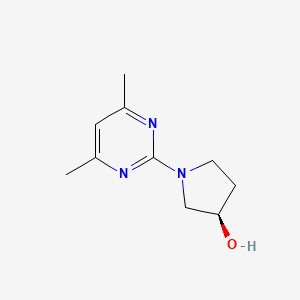
3-Iodo-N-(1-methylcyclopropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-N-(1-methylcyclopropyl)benzamide is an organic compound characterized by the presence of an iodine atom attached to a benzamide structure, which is further substituted with a 1-methylcyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(1-methylcyclopropyl)benzamide can be achieved through several synthetic routes. One common method involves the iodination of a benzamide precursor using iodine or an iodine-containing reagent. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzamide ring.
Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple an aryl halide with an organoboron compound, resulting in the formation of the desired iodo-substituted benzamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-N-(1-methylcyclopropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the iodine atom or other functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-Iodo-N-(1-methylcyclopropyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the formation of more complex molecules through various chemical reactions.
Biology: It may be used in the study of biological processes and pathways, particularly those involving iodine-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-N-(1-methylcyclopropyl)benzamide depends on its specific application. In chemical reactions, the iodine atom plays a crucial role in facilitating various transformations, such as substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-N-(2,2,2-trichloro-1-(2-toluidino)ethyl)benzamide: This compound shares a similar benzamide structure with an iodine atom but differs in the presence of additional substituents, such as trichloro and toluidino groups.
Other Iodo-substituted Benzamides: Various iodo-substituted benzamides exist, each with different substituents on the benzamide ring, leading to unique chemical and biological properties.
Uniqueness
3-Iodo-N-(1-methylcyclopropyl)benzamide is unique due to the presence of the 1-methylcyclopropyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
3-iodo-N-(1-methylcyclopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-11(5-6-11)13-10(14)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDQPKMWBGGQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H,3H-imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride](/img/structure/B7975814.png)









